2-Hydroxy-4-methylpyrimidine

Vue d'ensemble

Description

2-Hydroxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Hydroxy-4-methylpyrimidine (C5H6N2O) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

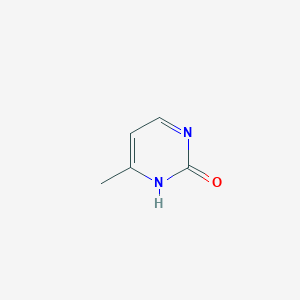

This compound features a pyrimidine ring with a hydroxyl group at the second position and a methyl group at the fourth position. This unique structure contributes to its biological activity, particularly its ability to interact with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it is effective against various bacterial and fungal strains.

Summary of Antimicrobial Studies

- Synthesis of Derivatives : The compound has been utilized in synthesizing new classes of pyrimidin-2-ol derivatives, which have been screened for their antimicrobial activity. The synthesized derivatives generally exhibited good antimicrobial effects, often outperforming standard drugs in efficacy against specific pathogens.

- In Vitro Testing : In vitro tests demonstrated that certain derivatives of this compound showed enhanced activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities . Its ability to form hydrogen bonds due to the hydroxyl group enhances its binding affinity to various enzymes.

- Target Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to the synthesis of coenzymes such as Coenzyme A (CoA). This inhibition can disrupt bacterial growth and survival, making it a candidate for further exploration in drug design .

- Case Studies : Research has indicated that compounds mimicking the structure of this compound can effectively inhibit enzymes involved in the biosynthesis of essential metabolites in pathogens, thereby reducing their virulence .

Therapeutic Applications

The compound's biological activities suggest potential therapeutic applications across various fields:

- Antimicrobial Agents : Given its effectiveness against resistant strains, this compound derivatives are being explored as potential new antimicrobial agents.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl and methyl substitutions | Antimicrobial and antioxidant activity |

| 2-Methylpyrimidine | Methyl substitution at position 2 | Less polar; different biological activity |

| 4-Methylpyrimidine | Methyl substitution at position 4 | Lacks hydroxyl; reduced solubility |

| 2-Hydroxy-pyrimidinone | Hydroxyl at position 2 | Different ring structure; varied reactivity |

This table illustrates how structural variations lead to distinct chemical properties and biological activities among similar compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Hydroxy-4-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic applications, particularly in treating neurological disorders and infections.

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, synthesized derivatives were screened for in vitro antimicrobial activity and showed effectiveness greater than standard drugs .

- Anticancer Potential: A study demonstrated that certain derivatives inhibited tumor growth in cancer models, suggesting their potential as anticancer agents. The mechanism involved apoptosis induction and inhibition of angiogenesis .

Biochemical Research

This compound is extensively employed in biochemical studies to understand enzyme inhibition and metabolic pathways.

Applications:

- Enzyme Inhibition Studies: this compound has been used to investigate its effects on specific enzymes, contributing to the understanding of metabolic processes .

- Metabolic Pathways: It aids researchers in elucidating complex biochemical pathways, thereby facilitating the development of new therapeutic strategies .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, enhancing crop yields by improving plant resistance to diseases and pests.

Case Studies:

- Herbicide Development: The compound has been explored for its potential in developing new herbicides that are more effective and environmentally friendly .

- Fungicide Research: Studies have shown that certain formulations containing this compound can significantly reduce fungal infections in crops, promoting healthier plant growth .

Analytical Chemistry

This compound acts as a standard reference material in chromatographic techniques, ensuring accurate quantification of related compounds in complex mixtures.

Applications:

- Quality Control: In pharmaceutical manufacturing, this compound is used to ensure the quality and consistency of drug products through rigorous analytical testing .

Material Science

Research into the properties of this compound has led to its exploration in creating advanced materials with specific characteristics.

Applications:

- Polymer Development: The compound is studied for its potential use in synthesizing polymers with enhanced thermal stability and mechanical strength .

- Coatings Technology: It is being investigated for applications in coatings that require specific chemical stability under varying environmental conditions .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Effective as an intermediate for drugs targeting neurological disorders. |

| Biochemical Research | Significant role in enzyme inhibition studies; aids metabolic pathway research. |

| Agricultural Chemistry | Promising results in herbicide and fungicide development for crop protection. |

| Analytical Chemistry | Used as a standard reference material for chromatographic techniques. |

| Material Science | Potential applications in advanced polymers and coatings technology. |

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

The hydroxyl group at position 2 allows 2-hydroxy-4-methylpyrimidine to act as a weak acid (pKa ~7–8), forming salts with strong acids. For example:

Reaction with HCl :

This yields this compound hydrochloride, a hygroscopic powder with a melting point of 243°C (decomposition) .

| Property | Value |

|---|---|

| Product | This compound HCl |

| Solubility | Water-soluble |

| Melting Point | 243°C (dec.) |

| Stability | Hygroscopic, stored under inert atmosphere |

Oxidation Reactions

The methyl group at position 4 can undergo oxidation under controlled conditions. For instance:

Oxidative dehydrogenation using ceric sulfate (Ce(SO₄)₂) in aqueous acetic acid converts dihydro derivatives to fully aromatic pyrimidines . While direct data on this compound is limited, analogous reactions suggest:

| Reagent | Conditions | Product |

|---|---|---|

| Ce(SO₄)₂ | Aqueous acetic acid, 80°C | Dehydrogenated pyrimidines |

Electrophilic Substitution

The hydroxyl group directs electrophilic substitution to the ortho and para positions. Example reactions include:

Nitration :

Sulfonation :

Although specific studies on this compound are sparse, pyrimidine derivatives generally undergo these reactions at elevated temperatures (50–100°C) .

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes or ketones. For example:

Reaction with formaldehyde :

| Application | Reagents | Outcome |

|---|---|---|

| Polymer synthesis | Formaldehyde, acid catalyst | Crosslinked polymers |

Coordination Chemistry

The hydroxyl and ring nitrogen atoms enable complexation with metal ions. For example:

Coordination with Cu(II) :

Such complexes are studied for catalytic and biomedical applications .

Functional Group Modifications

Acylation : The hydroxyl group can be acetylated using acetic anhydride:

Alkylation : Reaction with alkyl halides forms ethers:

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor for bioactive molecules. For example:

Propriétés

IUPAC Name |

6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHDTLXONDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878778 | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6, 15231-48-8 | |

| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxy-4-methylpyrimidine interesting from a synthetic chemistry perspective?

A1: this compound exhibits a unique reactivity profile that makes it a valuable building block in organic synthesis. It can undergo twofold metallation with strong bases like n-butyllithium or sodium amide, resulting in the formation of a dianion. [, , ] This dianion exhibits selectivity in carbon-carbon bond formation reactions with electrophiles, paving the way for the synthesis of diversely substituted pyrimidine derivatives. []

Q2: How does the presence of a methyl group at the 4-position influence the reactivity of this compound?

A2: The methyl group at the 4-position plays a significant role in directing the regioselectivity of reactions involving this compound. For instance, when treated with nitrous acid, this compound undergoes nitrosation selectively at the methyl group, yielding (hydroxyiminomethyl)pyrimidines. [] Interestingly, under similar conditions, 2-amino-4-methylpyrimidines experience both deamination and methyl group nitrosation. [] This highlights the influence of the 2-substituent on the reactivity of the 4-methyl group.

Q3: Can you elaborate on the significance of the exceptionally slow Dimroth rearrangement observed in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines?

A3: The sluggish Dimroth rearrangement in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, compared to their counterparts lacking a 4-methyl or bearing both 4- and 6-methyl substituents, points to the substantial steric hindrance imposed by the 4-methyl group. [] This observation underscores the significant influence of steric factors on the reaction pathway and kinetics.

Q4: What insights into the structure of this compound have been gained from crystallographic studies?

A4: X-ray crystallography studies of this compound hydrochloride revealed that the molecule exists predominantly in the lactam form. [] The crystal structure also indicated the involvement of both nitrogen atoms in hydrogen bonding interactions. [] This information is valuable for understanding intermolecular interactions and solid-state properties of this compound.

Q5: How does this compound interact with transition metals?

A5: this compound can act as a ligand in coordination chemistry. Studies have shown its ability to form complexes with palladium, typically yielding trans-isomers with general formula [PdL2X2], where L represents this compound and X represents halides like Cl or Br. [] This coordination behavior broadens the potential applications of this pyrimidine derivative, particularly in the field of catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.